molecular formula C10H14S B2791631 4-Phenylbutane-1-thiol CAS No. 128538-44-3

4-Phenylbutane-1-thiol

Cat. No.: B2791631
CAS No.: 128538-44-3
M. Wt: 166.28
InChI Key: MCOQSDGXMAKQFG-UHFFFAOYSA-N
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Description

. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a phenyl-substituted butane chain. This compound is known for its distinct odor and is used in various chemical applications.

Mechanism of Action

Target of Action

This compound is a type of aromatic thiol, which are known to interact with various biological targets

Mode of Action

One study suggests that aromatic thiols, such as 4-phenylbutane-1-thiol, can facilitate charge transport between quantum dots and an electron blocking material, potentially enhancing the efficiency of certain devices

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s potential role in facilitating charge transport , it may influence pathways related to electron transfer and energy production.

Result of Action

Given its potential role in facilitating charge transport , it may influence cellular energy production and other processes dependent on electron transfer More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within the body, including the presence of specific enzymes and other biomolecules, can also influence the compound’s action and efficacy.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylbutane-1-thiol is unique due to its specific combination of a phenyl group and a butane chain with a terminal thiol group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

4-phenylbutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOQSDGXMAKQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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